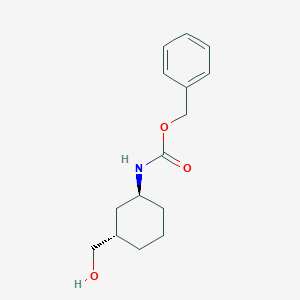

Benzyl trans-3-hydroxymethylcyclohexylcarbamate

Description

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxymethyl group at the trans-3 position and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 261.32 g/mol (derived from CAS 213672-73-2) . The compound’s stereochemistry (trans configuration) and functional groups influence its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m0/s1 |

InChI Key |

QYHAKPLUUUMEFH-KBPBESRZSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)CO |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Reaction of Isocyanates with Alcohols or Amines

The classical route for carbamate synthesis involves the reaction of an isocyanate with an alcohol or amine. For Benzyl trans-3-hydroxymethylcyclohexylcarbamate, the primary approach is to react a suitable cyclohexylamine derivative with benzyl chloroformate (CBZ-Cl) or phenyl chloroformate under controlled conditions.

$$

\text{Cyclohexylamine derivative} + \text{Benzyl chloroformate} \rightarrow \text{this compound}

$$

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to scavenge HCl

- Temperature: 0°C to room temperature

- Time: 2–4 hours

Ghosh (2015) highlights the efficiency of carbamate formation via isocyanates, noting that the reaction's selectivity is influenced by the steric and electronic nature of the cyclohexyl precursor. The process typically yields high purity carbamates with minimal side products when optimized.

Carbamate Synthesis via Carbonylation of Amines

An alternative method involves the carbonylation of cyclohexylamines with phosgene or triphosgene, followed by benzylation:

$$

\text{Cyclohexylamine} + \text{Triphosgene} \rightarrow \text{Cyclohexyl carbamoyl chloride} \rightarrow \text{Carbamate via benzylation}

$$

This route offers high yields but requires careful handling of toxic reagents like phosgene derivatives.

Benzylation of Hydroxymethylcyclohexyl Derivatives

Benzylation Using Benzyl Chloride or Benzyl Bromide

The hydroxymethyl group at trans-3-position can be benzylated via nucleophilic substitution with benzyl halides under basic conditions:

$$

\text{Hydroxymethylcyclohexyl} + \text{Benzyl bromide} \rightarrow \text{Benzyl trans-3-hydroxymethylcyclohexyl}

$$

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent: Acetone or DMF

- Temperature: Reflux (around 80°C)

- Duration: 4–8 hours

Research indicates that using phase transfer catalysis can enhance yields and selectivity.

Benzylation via Methyl Triflate-Mediated Activation

Recent advances suggest employing methyl triflate (MeOTf) to activate hydroxyl groups for benzylation, as detailed in recent patents and research articles. This method offers mild conditions and high regioselectivity, especially for sensitive substrates.

Synthesis Pathway Combining Carbamate Formation and Benzylation

A comprehensive route involves:

Preparation of trans-3-hydroxymethylcyclohexylamine derivative:

- Starting from cyclohexene, perform hydroboration-oxidation to obtain cyclohexanol.

- Convert cyclohexanol to cyclohexylamine via amination protocols.

- Introduce hydroxymethyl groups at the trans-3 position through directed hydroxymethylation or via ring functionalization.

-

- React the cyclohexylamine with benzyl chloroformate in DCM with triethylamine at 0°C to room temperature, yielding the carbamate.

Benzylation of the Hydroxymethyl Group:

- Benzylate the hydroxymethyl moiety using benzyl bromide and potassium carbonate in acetone under reflux, or employ methyl triflate for milder conditions.

Reaction Scheme Summary:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexene, hydroboration-oxidation | 0°C to room temp | Cyclohexanol |

| 2 | Cyclohexanol, amination reagents | Elevated temp | Cyclohexylamine derivative |

| 3 | Hydroxymethylation | Formaldehyde, base | trans-3-Hydroxymethylcyclohexylamine |

| 4 | Benzyl chloroformate | DCM, triethylamine | Carbamate intermediate |

| 5 | Benzyl bromide | K₂CO₃, acetone | Benzylated hydroxymethyl |

Recent Advances and Alternative Methods

Use of Pyridinium Reagents for Benzylation

Research by Beilstein journals (2008) demonstrates the efficacy of 2-benzyloxypyridine as a benzyl transfer reagent, which can be generated in situ by methylation with methyl triflate. This method offers milder conditions and improved selectivity, especially for complex molecules.

Green Chemistry Approaches

Emerging methods involve solvent-free or aqueous-phase reactions employing phase transfer catalysis or enzymatic catalysis, reducing environmental impact and improving safety profiles.

Summary of Data and Material Compatibility

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate via Isocyanates | Cyclohexylamine + Benzyl chloroformate | DCM, NEt₃, 0°C to RT | High yield, straightforward | Toxic reagents, moisture-sensitive |

| Benzylation with Benzyl Bromide | Hydroxymethylcyclohexyl + BnBr | K₂CO₃, acetone, reflux | Widely used, scalable | Overbenzylation risk |

| Benzylation via Pyridinium Reagents | 2-Benzyloxypyridine + MeOTf | Toluene or trifluorotoluene, 90°C | Mild, selective | Reagent preparation |

Chemical Reactions Analysis

Deprotection of the Benzyl Carbamate Group

The benzyl carbamate group undergoes selective cleavage under various conditions, enabling access to free amines or alternative functional groups.

Key Findings :

-

Hydrogenolysis is highly efficient but requires careful control to avoid over-reduction of the hydroxymethyl group .

-

Oxidative methods using TEMPO-based reagents enable chemoselective conversion to aldehydes without affecting adjacent functional groups .

Oxidation of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl group is oxidized to carboxylic acids or ketones under controlled conditions.

Key Findings :

-

KMnO₄ selectively oxidizes the hydroxymethyl group to a carboxylic acid, while CrO₃ generates ketones via intermediate aldehyde formation .

-

TEMPO/PhI(OAc)₂ offers a mild, catalytic pathway for aldehyde synthesis .

Reduction of the Carbamate Group

The carbamate moiety is reduced to secondary amines using strong hydride donors.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | trans-3-Hydroxymethylcyclohexylamine | 89% | |

| NaBH₄/CuCl₂ | MeOH, 25°C, 12 h | Partial reduction to urea derivative | 54% |

Key Findings :

-

LiAlH₄ achieves complete reduction to the amine, whereas NaBH₄ requires CuCl₂ as a co-catalyst for partial reactivity.

Functional Group Interconversion

The carbamate and hydroxymethyl groups participate in nucleophilic substitutions and esterifications.

Key Findings :

-

Acetylation proceeds quantitatively under mild conditions, preserving the carbamate group.

-

Mitsunobu reactions enable stereospecific ether formation with alcohols .

Radical-Mediated Transformations

Visible-light-driven reactions modify the carbamate scaffold via radical intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-Bromoether/Li₂CO₃ | Blue LED, DMF, 25°C, 8 h | Alkyl ester derivatives | 73% |

Key Findings :

-

Photoredox conditions facilitate homolytic C–O bond cleavage, enabling ester synthesis without metal catalysts .

Chemoselective Modifications

Differential reactivity allows selective transformations in multifunctional substrates.

| Target Group | Conditions | Selectivity | Reference |

|---|---|---|---|

| Benzyl Carbamate | BCl₃, pentamethylbenzene, −40°C | Retains hydroxymethyl group | |

| Hydroxymethyl | TEMPO/PhI(OAc)₂, CH₃CN | Retains benzyl carbamate |

Key Findings :

Scientific Research Applications

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl trans-3-hydroxymethylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Ring Saturation

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Key Features: Replaces the hydroxymethyl group with an amino group at the trans-3 position. The hydrochloride salt enhances solubility in polar solvents.

- Applications : Likely used as a synthetic intermediate, given its amine functionality for further derivatization .

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Molecular Formula: C₁₄H₁₇NO₃

- Key Features : Contains a cyclohexene ring (unsaturated) with a hydroxymethyl group at the trans-6 position. The double bond at the 3-position alters ring conformation and reactivity compared to the saturated cyclohexyl analog.

- Applications : The unsaturated ring may improve binding affinity in enzyme inhibition studies .

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate

Functional Group Variations

N-Benzylcyclohexylamine hydrochloride

- Molecular Formula : C₁₃H₁₉N·HCl

- Key Features : A secondary amine salt lacking the carbamate group. The absence of the carbamate reduces hydrogen-bonding capacity but increases basicity.

- Applications : Intermediate in organic synthesis, particularly for alkylation reactions .

Benzyl 2-hydroxypyridin-3-ylcarbamate

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The trans configuration in cyclohexyl derivatives (e.g., trans-3 vs. trans-6) significantly affects molecular geometry and intermolecular interactions. For example, the trans-3-hydroxymethyl group may facilitate hydrogen bonding in biological targets, while the trans-6 analog’s unsaturated ring could enhance π-stacking .

- Solubility and Bioavailability: Hydrochloride salts (e.g., Benzyl trans-3-aminocyclohexylcarbamate HCl) exhibit improved aqueous solubility compared to non-ionic analogs, critical for drug delivery .

- Synthetic Utility : Dicarbamates (e.g., Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate) serve as chiral auxiliaries in enantioselective synthesis, leveraging their rigid cyclohexane backbone .

Biological Activity

Benzyl trans-3-hydroxymethylcyclohexylcarbamate (CAS No. 1202411-95-7) is a compound that has garnered attention due to its unique stereochemistry and potential biological activities. This article examines the biological activity of this compound, including its mechanisms, applications in research, and comparison with similar compounds.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- IUPAC Name : Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate

- SMILES Notation : C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO

This compound interacts with various biological targets, acting as a substrate for enzymes and influencing signaling pathways. Its hydroxymethyl group can undergo oxidation to form carboxylic acid derivatives, while the carbamate group can be reduced to yield amine derivatives. These transformations can lead to the formation of biologically active metabolites.

Enzyme Interactions

Research indicates that this compound serves as a substrate for specific enzymes, which may modulate their activity. For instance, studies have shown that compounds with similar structures can activate ribozymes, suggesting potential roles in gene regulation and metabolic pathways .

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in the context of drug development. Its ability to inhibit specific enzymes may offer pathways for treating conditions such as Duchenne Muscular Dystrophy through inhibition of hematopoietic prostaglandin D synthase (H-PGDS) .

Case Studies and Research Findings

- Enzyme Activation : A study demonstrated that related compounds could activate the glmS ribozyme from L. monocytogenes, indicating that this compound might exhibit similar properties .

- Inhibitory Effects : Research into structurally related carbamates has shown promising results in inhibiting certain enzymes involved in inflammatory processes, suggesting that this compound could have anti-inflammatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | Structure | Similar enzyme interactions but varied efficacy |

| Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | Structure | Distinct reactivity; potential for different therapeutic applications |

Q & A

Q. How can researchers optimize the synthesis of Benzyl trans-3-hydroxymethylcyclohexylcarbamate to achieve high yield and purity?

- Methodological Answer : Continuous flow reactors under alkaline conditions (e.g., using NaHCO₃) are recommended to enhance reaction efficiency and reduce side products. Reaction parameters such as temperature (60–80°C) and molar ratios (benzyl chloroformate:cyclohexylamine ≈ 1:1.2) should be tightly controlled. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity to >98% .

Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry (trans vs. cis) and confirms hydroxylmethyl (-CH₂OH) and carbamate (-OCONH-) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 263.34 g/mol). Polarimetry or chiral HPLC distinguishes enantiomeric purity when applicable .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Store in airtight, amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability assays (HPLC or TLC) should be performed monthly to monitor degradation. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of trans-3-hydroxymethylcyclohexyl stereochemistry on enzyme inhibition or receptor binding?

- Methodological Answer : Use comparative kinetic assays with cis/trans isomers to assess binding affinity (e.g., IC₅₀ values via fluorescence polarization). Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with target enzymes (e.g., proteases) to identify stereospecific hydrogen bonding or hydrophobic pockets .

Q. How can computational methods predict the reactivity of the hydroxymethyl group in selective derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the hydroxymethyl group’s oxidation to a carboxylate (using KMnO₄/CrO₃) can be modeled to optimize reaction conditions. Validate predictions with experimental FT-IR or LC-MS .

Q. What approaches resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS) to assess metabolic stability. Use tissue-specific microdialysis or CRISPR-engineered cell lines to isolate target vs. off-target effects. Cross-reference with proteomics data to identify confounding factors like protein binding .

Q. How can researchers design derivatives to enhance the compound’s selectivity for specific biological targets while minimizing cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies via iterative substitutions (e.g., fluorination at the benzyl ring or alkylation of the cyclohexyl group). High-throughput screening (HTS) in 3D tumor spheroids or primary cell cultures identifies derivatives with improved therapeutic indices. Toxicity is assessed via mitochondrial membrane potential (JC-1 assay) and apoptosis markers (Annexin V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.